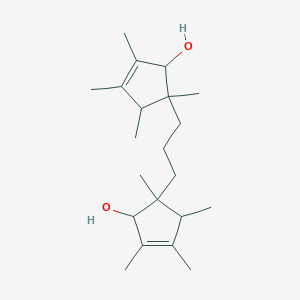
5,5'-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol): is a complex organic compound characterized by its unique structure, which includes two cyclopentene rings connected by a propane-1,3-diyl linker Each cyclopentene ring is substituted with four methyl groups and a hydroxyl group, making it a highly substituted and sterically hindered molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol) typically involves the following steps:
Formation of the Cyclopentene Rings: The cyclopentene rings can be synthesized through a series of reactions starting from simple alkenes or dienes. These reactions often involve cyclization processes catalyzed by acids or bases.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Propane-1,3-diyl Linker: The propane-1,3-diyl linker is introduced through a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens or sulfonates are commonly used.
Addition: The double bonds in the cyclopentene rings can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfonates.
Addition: Halogens, hydrogen gas, electrophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, sulfonated compounds.
Addition: Halogenated cyclopentanes, hydrogenated cyclopentanes.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers and resins to improve their mechanical and thermal properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and metabolic pathways.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound may have potential therapeutic applications due to its ability to interact with biological targets.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of high-performance polymers.
Coatings and Adhesives: It can be incorporated into coatings and adhesives to enhance their durability and adhesion properties.
Mecanismo De Acción
The mechanism of action of 5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sterically hindered structure allow it to form strong hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling pathways. The compound’s ability to undergo various chemical reactions also enables it to participate in metabolic processes and biochemical transformations.
Comparación Con Compuestos Similares
5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): This compound has a similar structure but with benzaldehyde groups instead of cyclopentene rings.
5,5’-(Propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde): Similar structure with isophthalaldehyde groups.
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in having multiple methyl groups but with a siloxane backbone.
Uniqueness:
Steric Hindrance: The high degree of substitution with methyl groups provides significant steric hindrance, affecting its reactivity and interactions.
Hydroxyl Groups: The presence of hydroxyl groups allows for hydrogen bonding and increased solubility in polar solvents.
Cyclopentene Rings: The cyclopentene rings provide rigidity and unique electronic properties compared to aromatic rings.
Propiedades
Número CAS |
108344-73-6 |
|---|---|
Fórmula molecular |
C21H36O2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
5-[3-(2-hydroxy-1,3,4,5-tetramethylcyclopent-3-en-1-yl)propyl]-2,3,4,5-tetramethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C21H36O2/c1-12-14(3)18(22)20(7,16(12)5)10-9-11-21(8)17(6)13(2)15(4)19(21)23/h16-19,22-23H,9-11H2,1-8H3 |
Clave InChI |
UJQGTVGUPZDHQW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C(C1(C)CCCC2(C(C(=C(C2O)C)C)C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


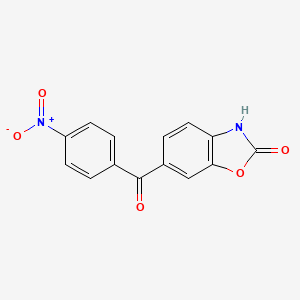
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
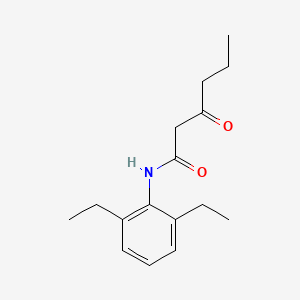
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
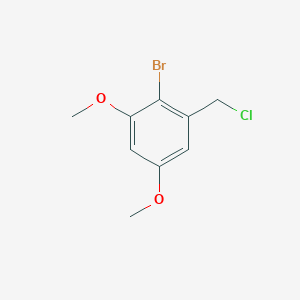
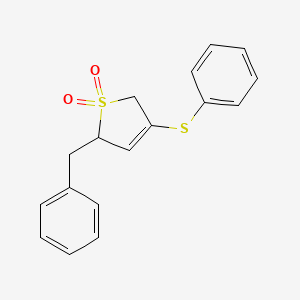

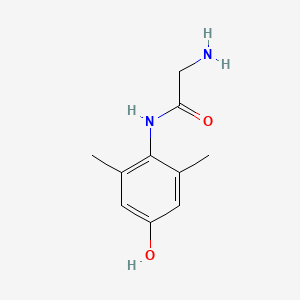
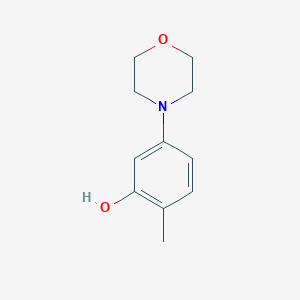
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
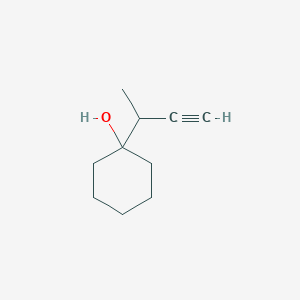

![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)

